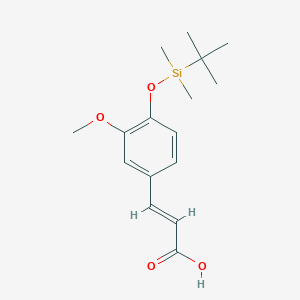

(E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-methoxyphenyl)acrylic acid

CAS No.:

Cat. No.: VC17975773

Molecular Formula: C16H24O4Si

Molecular Weight: 308.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24O4Si |

|---|---|

| Molecular Weight | 308.44 g/mol |

| IUPAC Name | (E)-3-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]prop-2-enoic acid |

| Standard InChI | InChI=1S/C16H24O4Si/c1-16(2,3)21(5,6)20-13-9-7-12(8-10-15(17)18)11-14(13)19-4/h7-11H,1-6H3,(H,17,18)/b10-8+ |

| Standard InChI Key | XXEMXNGBPJDMTN-CSKARUKUSA-N |

| Isomeric SMILES | CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=O)O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the class of α,β-unsaturated carboxylic acids, characterized by an (E)-configured double bond between the α- and β-carbons of the acrylic acid moiety. The aromatic ring contains two oxygen-based substituents:

-

A 3-methoxy group (-OCH₃) at the meta position.

-

A 4-(tert-butyldimethylsilyl)oxy group (-OSi(CH₃)₂C(CH₃)₃) at the para position.

The TBS group acts as a protective moiety for the phenolic hydroxyl, enhancing the compound’s stability during synthetic transformations .

Molecular Formula and Weight

-

Molecular Formula: C₁₇H₂₄O₅Si

-

Molecular Weight: 336.46 g/mol (calculated from isotopic composition).

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis of this compound typically involves a multi-step sequence:

Protection of the Phenolic Hydroxyl

-

Starting Material: 3-Methoxy-4-hydroxyphenylacrylic acid.

-

Silylation: Reaction with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., 4-methylmorpholine or diisopropylethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .

-

Purification: Column chromatography on silica gel using gradients of ethyl acetate in heptane .

Characterization of Intermediate

Spectroscopic Data (Inferred from Analogs)

| Technique | Key Signals |

|---|---|

| ¹H NMR | - TBS methyl groups: δ 0.1–0.2 ppm (singlet). |

| (400 MHz, CDCl₃) | - Aromatic protons: δ 6.5–7.5 ppm (multiplet). |

| - Acrylic protons: δ 6.3 ppm (d, J = 16 Hz, α-H), δ 7.6 ppm (d, J = 16 Hz, β-H). | |

| ¹³C NMR | - Carboxylic acid carbon: δ 170–175 ppm. |

| - Aromatic carbons: δ 110–160 ppm. | |

| IR | - C=O stretch: ~1700 cm⁻¹. |

| - Si-O-C stretch: ~1100 cm⁻¹. |

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

High solubility in polar aprotic solvents (e.g., DCM, THF, ethyl acetate).

-

Low solubility in water due to the hydrophobic TBS group.

-

-

Stability:

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The TBS group in this compound enables selective functionalization of the aromatic ring in multi-step syntheses. For example:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the 4-position .

-

Deprotection Strategies: Acidic cleavage (e.g., using HCl or TBAF) to regenerate the phenolic hydroxyl for further derivatization .

Biological Relevance

While direct pharmacological data is unavailable, structurally related acrylic acids exhibit:

-

Anticancer Activity: Inhibition of histone deacetylases (HDACs) .

-

Antioxidant Properties: Scavenging of reactive oxygen species (ROS) due to the phenolic scaffold .

Comparative Analysis with Structural Analogs

(2E)-3-[4-(Heptyloxy)-3-methoxyphenyl]acrylic Acid

-

Key Difference: Replacement of TBS with a heptyloxy group.

-

Impact:

(E)-3-(4-Hydroxyphenyl)acrylic Acid

-

Key Difference: Absence of TBS and methoxy groups.

-

Impact:

Research Gaps and Future Directions

-

Experimental Validation: Direct characterization (e.g., X-ray crystallography, LC-MS) of the title compound is needed.

-

Biological Screening: Evaluation of anticancer, antimicrobial, and anti-inflammatory activities.

-

Process Optimization: Development of greener synthetic routes (e.g., catalytic silylation).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume